NNMT Inhibitory Potency (FP-Based Competition Assay Ki): Target Compound vs. 4,6-Dimethyl and 4-Dimethylamino Analogs
BindingDB records for CAS 1396855-27-8 (BDBM50627707) report a Ki of 650 nM against full-length recombinant human NNMT using a fluorescence polarization (FP)-based competition assay, with a confirmatory Ki of 870 nM in a separate entry [1]. In contrast, the 4,6-dimethyl analog N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide and the 4-(dimethylamino) analog are primarily associated with kinase inhibition (e.g., FLT3) rather than NNMT engagement . No publicly available Ki or IC50 values for NNMT inhibition are retrievable for these dimethyl/dimethylamino-substituted analogs, indicating that the pyrimidine-core substitution pattern directly dictates whether NNMT or kinase targets are engaged.
| Evidence Dimension | NNMT binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 650 nM (BDBM50627707); Ki = 870 nM (confirmatory entry) [1] |
| Comparator Or Baseline | N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide: No NNMT Ki/IC50 data publicly available; associated with FLT3 kinase . N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide: No NNMT Ki/IC50 data publicly available; associated with kinase inhibition . |
| Quantified Difference | Only CAS 1396855-27-8 possesses publicly quantified NNMT binding data in the sub-micromolar range among this set of close analogs. |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); FP-based competition assay (BindingDB assay IDs 5 and 1, entries 50020209 and 12597). |
Why This Matters
For research programs targeting NNMT—a validated metabolic and oncology target [2]—CAS 1396855-27-8 is the only analog in this scaffold family with documented quantitative binding evidence, making it the defensible procurement choice when NNMT engagement is the experimental objective.
- [1] BindingDB. Entry for BDBM50627707 (CHEMBL5426689). Ki: 650 nM; Ki: 870 nM. Accessed 2026-04-29. View Source
- [2] PubMed PMID: 37523719. Nicotinamide N-methyltransferase (NNMT) as a therapeutic target. (Supporting evidence for NNMT target relevance.) View Source
